molecular formula C25H20N2O2S B3209336 2-(naphthalen-1-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide CAS No. 1058428-19-5

2-(naphthalen-1-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide

Cat. No.: B3209336
CAS No.: 1058428-19-5
M. Wt: 412.5 g/mol
InChI Key: OJFOLUDEVRDGNW-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide is a complex organic compound that features a naphthalene ring, a thiophene ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as Suzuki or Stille coupling.

    Formation of the Naphthalene Ring: The naphthalene ring can be synthesized or introduced through Friedel-Crafts acylation or alkylation.

    Final Coupling: The final step involves coupling the naphthalene, thiophene, and indole moieties through amide bond formation using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene or indole rings.

    Reduction: Reduction reactions could target the carbonyl group in the thiophene moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Biological Probes: Used in the study of biological pathways and mechanisms.

Medicine

    Therapeutic Agents:

Industry

    Materials Science: Used in the development of organic semiconductors or other advanced materials.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(naphthalen-1-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide analogs: Compounds with similar structures but different substituents.

    Indole derivatives: Compounds featuring the indole moiety with various functional groups.

    Thiophene derivatives: Compounds with the thiophene ring and different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of the naphthalene, thiophene, and indole rings, which may confer unique chemical and biological properties not found in other compounds.

Properties

IUPAC Name

2-naphthalen-1-yl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O2S/c28-24(15-19-7-3-6-17-5-1-2-8-21(17)19)26-20-11-10-18-12-13-27(22(18)16-20)25(29)23-9-4-14-30-23/h1-11,14,16H,12-13,15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFOLUDEVRDGNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43)C(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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